Cas no 145631-61-4 (a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate])

a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] structure
145631-61-4 structure
Product Name:a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
N.o CAS:145631-61-4
MF:C45H52O23
MW:960.880596160889
CID:150894
PubChem ID:132427635
Update Time:2025-04-19

a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] Propriedades químicas e físicas

Nomes e Identificadores

    • a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
    • a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D...
    • a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-[(2E)-3-(4-h
    • (3,4-Disinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside
    • 3,4-Dsf-6-sglu
    • alpha-D-Glucopyranoside, 3,4-bis-O-(3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propenyl)-beta-D-fructofuranosyl, 6-(3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate), (1,3(E),4(E),6(E))-
    • beta-D-(3,4-Disinapoyl)fructofuranosyl-alpha-D-(6-sinapoyl)glucopyranoside
    • 145631-61-4
    • Inchi: 1S/C45H52O23/c1-57-25-13-22(14-26(58-2)36(25)51)7-10-33(48)63-20-32-39(54)40(55)41(56)44(64-32)68-45(21-47)43(66-35(50)12-9-24-17-29(61-5)38(53)30(18-24)62-6)42(31(19-46)67-45)65-34(49)11-8-23-15-27(59-3)37(52)28(16-23)60-4/h7-18,31-32,39-44,46-47,51-56H,19-21H2,1-6H3/b10-7+,11-8+,12-9+/t31-,32-,39-,40+,41-,42?,43+,44-,45+/m1/s1
    • Chave InChI: PDIAXHCFRUNKBX-TWNLTENGSA-N
    • SMILES: O1[C@H](CO)C([C@@H]([C@]1(CO)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(/C=C/C2C=C(C(=C(C=2)OC)O)OC)=O)O1)O)O)O)OC(/C=C/C1C=C(C(=C(C=1)OC)O)OC)=O)OC(/C=C/C1C=C(C(=C(C=1)OC)O)OC)=O

Propriedades Computadas

  • Massa Exacta: 960.28993790g/mol
  • Massa monoisotópica: 960.28993790g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 8
  • Contagem de aceitadores de ligações de hidrogénio: 23
  • Contagem de Átomos Pesados: 68
  • Contagem de Ligações Rotativas: 23
  • Complexidade: 1650
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 3
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.2
  • Superfície polar topológica: 324Ų
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